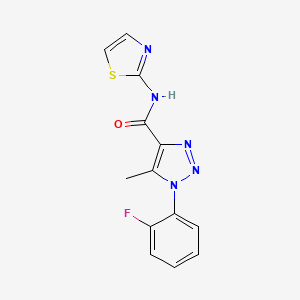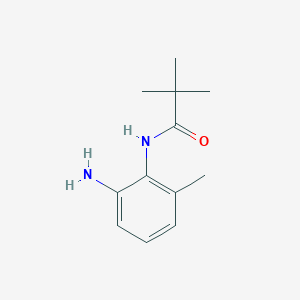![molecular formula C27H23N3O B5266023 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5266023.png)
2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone, also known as EMIQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EMIQ belongs to the class of quinazolinone derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been shown to inhibit the expression of several pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been reported to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in signal transduction pathways. In vivo studies have reported that this compound exhibits low toxicity and is well-tolerated in mice.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone is its broad-spectrum anticancer activity. This compound has been shown to exhibit activity against a variety of cancer cell lines, which makes it a promising candidate for the development of novel anticancer drugs. Additionally, this compound exhibits low toxicity and is well-tolerated in mice, which makes it a potential candidate for clinical trials. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone research. One area of research is the development of novel this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound in cancer cells. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and to investigate its potential use in the treatment of inflammatory and viral diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound exhibits broad-spectrum anticancer activity, anti-inflammatory properties, and antiviral activity. The mechanism of action of this compound is not fully understood, but several studies have suggested that this compound induces apoptosis in cancer cells and inhibits the activity of pro-inflammatory cytokines. This compound exhibits low toxicity and is well-tolerated in mice, which makes it a potential candidate for clinical trials. However, further studies are needed to investigate the safety and efficacy of this compound in vivo and to develop novel this compound derivatives with improved solubility and bioavailability.
Synthesis Methods
The synthesis of 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone involves the reaction of 2-aminobenzophenone with 3-indoleacetaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with ethylmagnesium bromide followed by treatment with methyl iodide to obtain this compound. This synthesis method has been reported to yield this compound with a purity of over 95%.
Scientific Research Applications
2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. Several studies have reported that this compound exhibits anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been reported to exhibit antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Properties
IUPAC Name |
2-[(E)-2-(1-ethyl-2-methylindol-3-yl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O/c1-3-29-19(2)21(22-13-8-10-16-25(22)29)17-18-26-28-24-15-9-7-14-23(24)27(31)30(26)20-11-5-4-6-12-20/h4-18H,3H2,1-2H3/b18-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOSBMJDNQJMBB-ISLYRVAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C2=CC=CC=C21)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2-{2-[(1-bromo-2-naphthyl)oxy]ethylidene}-5-chloro-2,3-dihydro-1-benzofuran-3-yl)morpholine](/img/structure/B5265980.png)
![1'-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5265982.png)
![N-(5-chloro-2-methoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5265997.png)
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine](/img/structure/B5266002.png)
![5-(2-fluorophenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5266010.png)
![N-(4-chloro-2-methylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5266019.png)
![7-(2-methoxyethyl)-2-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5266025.png)
![3-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5266031.png)
![3-{5-bromo-2-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5266039.png)
![1-[2-(5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B5266054.png)
